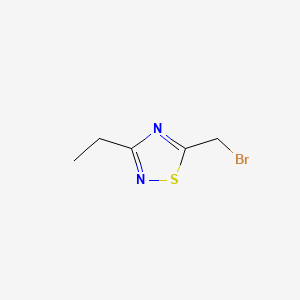

5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole

Description

5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with a bromomethyl group at position 5 and an ethyl group at position 2. The bromomethyl moiety renders the compound highly reactive in nucleophilic substitution reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. Its molecular formula is C₅H₇BrN₂S, with a predicted collision cross-section of 94.6 Ų (neutral charge state) .

Properties

Molecular Formula |

C5H7BrN2S |

|---|---|

Molecular Weight |

207.09 g/mol |

IUPAC Name |

5-(bromomethyl)-3-ethyl-1,2,4-thiadiazole |

InChI |

InChI=1S/C5H7BrN2S/c1-2-4-7-5(3-6)9-8-4/h2-3H2,1H3 |

InChI Key |

MDFUWVCPNRIORR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NSC(=N1)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

- Reactants: 3-ethyl-1,2,4-thiadiazole

- Reagent: N-bromosuccinimide (NBS)

- Initiator: Azobisisobutyronitrile (AIBN)

- Solvent: Carbon tetrachloride (CCl₄) or chloroform (CHCl₃)

- Conditions: Elevated temperature (around 60-80°C)

Reaction Mechanism:

The process involves radical chain bromination, where NBS generates bromine radicals upon decomposition initiated by AIBN. These radicals abstract hydrogen atoms from the methyl group at the 5-position, leading to the formation of the bromomethyl derivative.

3-ethyl-1,2,4-thiadiazole + NBS → 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole

| Parameter | Description |

|---|---|

| Reagents | N-bromosuccinimide (NBS), AIBN |

| Solvent | Carbon tetrachloride or chloroform |

| Temperature | 60-80°C |

| Yield | Typically 70-85% under optimized conditions |

- High regioselectivity for the methyl group at the 5-position

- Mild reaction conditions

- Good yields and purity

- Use of toxic solvents like CCl₄

- Requires careful control of temperature to prevent over-bromination

Alternative Bromination Methods

While the NBS/AIBN method is predominant, other approaches include:

- Bromination with elemental bromine (Br₂): Less selective, often leading to over-bromination and side reactions.

- Using phosphorus tribromide (PBr₃): Generally more suitable for converting alcohols to bromides, less common for direct aromatic or heterocyclic bromination.

Synthesis from Related Precursors

Some synthetic routes involve initial formation of the thiadiazole ring via cyclization reactions of suitable precursors such as thiosemicarbazides or amidines, followed by selective bromination at the methyl group. These methods are more complex and less direct but can be useful for structural modifications.

Research Findings and Data Summary

| Source | Methodology | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Vulcanchem (2024) | NBS/AIBN bromination | 60-80°C, inert solvent | 70-85% | Most efficient for methyl bromination |

| ACS Publications (2024) | Tandem thioacylation and cyclization | Base-mediated, DMF solvent | Variable | Used for synthesis of derivatives, not direct bromination |

| PMC (2013) | Cyclization from hydrazines and semicarbazides | Acidic conditions | High yield | Indirect routes for thiadiazole ring formation |

Summary:

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted thiadiazoles.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. For example, oxidation with hydrogen peroxide can convert the thiadiazole ring into a sulfone derivative.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative, which may have different chemical properties and reactivity.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products Formed

Substitution Products: Various substituted thiadiazoles depending on the nucleophile used.

Oxidation Products: Sulfone derivatives.

Reduction Products: Methyl-substituted thiadiazoles.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole serves as a versatile intermediate for the preparation of more complex molecules

Biology

The compound has potential applications in the development of biologically active molecules. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore the biological activity of this compound and its derivatives.

Medicine

In medicinal chemistry, thiadiazole derivatives are investigated for their potential as therapeutic agents. The bromomethyl group can be modified to enhance the pharmacokinetic and pharmacodynamic properties of the compound, making it a candidate for drug development.

Industry

In the materials science industry, thiadiazole compounds are used in the production of polymers, dyes, and other materials. The unique electronic properties of the thiadiazole ring make it useful in the design of materials with specific optical and electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial activity or cytotoxicity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Stability

a) 5-(Bromomethyl)-3-methyl-1,2,4-thiadiazole (C₄H₅BrN₂S)

- Structural Differences : The ethyl group in the target compound is replaced with a methyl group.

- However, the bromomethyl group retains strong electrophilicity, facilitating nucleophilic attacks.

- Stability : Methyl-substituted derivatives generally exhibit lower thermal stability due to reduced van der Waals interactions compared to ethyl derivatives .

b) 5-Amino-3-ethyl-1,2,4-thiadiazole (C₃H₆N₃S)

- Functional Group Variation: The bromomethyl group is replaced with an amino (-NH₂) group.

- Reactivity: The amino group acts as a strong electron donor, increasing the electron density of the thiadiazole ring. This reduces susceptibility to electrophilic attacks but enhances hydrogen-bonding interactions in biological systems.

- Applications: Amino-substituted derivatives are commonly explored as antimicrobial agents due to their ability to interact with bacterial enzymes .

c) 3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole (C₉H₆BrClN₂S)

- Aromatic Substitution : Incorporates a 4-bromobenzyl group at position 3 and a chlorine atom at position 3.

- Electronic Effects: The electron-withdrawing bromine and chlorine substituents deactivate the thiadiazole ring, reducing reactivity in electrophilic substitution.

- Synthetic Utility : Such derivatives are intermediates in Suzuki-Miyaura coupling reactions, where steric bulk from the benzyl group can hinder cross-coupling efficiency .

Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|---|

| 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole | C₅H₇BrN₂S | 207.09 | Not reported | Bromomethyl, ethyl | High electrophilicity |

| 5-(Bromomethyl)-3-methyl-1,2,4-thiadiazole | C₄H₅BrN₂S | 193.06 | Not reported | Bromomethyl, methyl | Moderate steric hindrance |

| 5-Amino-3-ethyl-1,2,4-thiadiazole | C₃H₆N₃S | 116.16 | Not reported | Amino, ethyl | Hydrogen-bond donor |

| 3-(4-Bromobenzyl)-5-chloro-1,2,4-thiadiazole | C₉H₆BrClN₂S | 297.58 | Not reported | Bromobenzyl, chloro | Low ring reactivity |

Biological Activity

5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, known for its diverse biological activities. The unique structure of this compound enables it to interact with various biological targets, leading to potential therapeutic applications in medicine. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bromomethyl group that acts as an electrophile, which can react with nucleophilic sites on biomolecules. The thiadiazole ring contributes to its ability to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds similar to this compound exhibit significant activity against a range of pathogens. For instance, studies on related thiadiazole compounds demonstrated their effectiveness against bacteria such as Staphylococcus epidermidis and fungi like Phytophthora infestans .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Pathogen | EC50 Value (µg/ml) |

|---|---|---|

| This compound | Staphylococcus epidermidis | TBD |

| 1,3,4-Thiadiazole Derivative | Phytophthora infestans | 3.43 |

| Sulfamethizole | Various Bacteria | TBD |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focal point in recent research. Compounds within this class have shown promising results against various cancer cell lines. For example, derivatives have been reported to inhibit cell proliferation in lung carcinoma (A549) and other cancer types . The mechanism often involves the inhibition of specific proteins associated with cancer progression.

Case Study: Inhibition of Abl Protein Kinase

One study highlighted a derivative's ability to inhibit Abl protein kinase with an IC50 value of 7.4 µM. This compound showed selective activity against Bcr-Abl-positive K562 cells, indicating its potential as an anticancer agent .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Electrophilic Reactions : The bromomethyl group allows the compound to form covalent bonds with nucleophiles in proteins.

- Enzyme Interaction : The thiadiazole ring can modulate enzyme activity by binding to active sites or allosteric sites.

- Regulation of Cellular Pathways : Some studies suggest that thiadiazoles may influence pathways involved in cell differentiation and apoptosis .

Structure-Activity Relationships (SAR)

The biological activity of thiadiazoles is heavily influenced by their structural components. Modifications at specific positions on the thiadiazole ring can enhance or diminish activity:

- Substitution Effects : Variations in substituents at the 5-position have been shown to significantly affect antimicrobial and anticancer activities.

- Hydrophobic Interactions : The presence of hydrophobic groups can enhance binding affinity to biological targets .

Table 2: SAR Analysis of Thiadiazole Derivatives

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| 5 | Alkyl Group | Increased potency |

| 3 | Halogen | Enhanced selectivity |

| 1 | Aromatic Ring | Broadened target spectrum |

Q & A

Basic: What are the standard synthetic routes and characterization methods for 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution reactions using bromoalkanes as alkylating agents. For example, bromoethane or analogous reagents react with thiol-containing precursors under basic conditions (e.g., NaOH) to introduce the bromomethyl group. Post-synthesis, characterization involves:

- 1H NMR spectroscopy to confirm substitution patterns and alkyl chain integration.

- IR spectrometry to identify functional groups like C-Br (stretching at ~550–600 cm⁻¹) and thiadiazole ring vibrations.

- Chromatographic mass spectrometry (HPLC-MS) to verify purity and molecular ion peaks .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage: Keep at -20°C for long-term stability (1–2 years) in airtight containers to prevent degradation. Short-term storage (-4°C) is acceptable for 1–2 weeks .

- Handling: Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact due to potential acute toxicity (H301/H311) and environmental hazards (H410). Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention .

Basic: Which analytical techniques resolve structural ambiguities in bromomethyl-thiadiazole derivatives?

Methodological Answer:

- 1H/13C NMR : Assigns regiochemistry and monitors alkylation efficiency. For example, the bromomethyl proton appears as a singlet near δ 4.5–5.0 ppm.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₅H₇BrN₂S for the parent compound).

- X-ray crystallography : Resolves steric effects in derivatives with bulky substituents .

Advanced: How can researchers design novel derivatives of this compound with enhanced bioactivity?

Methodological Answer:

- Scaffold modification : Replace the ethyl group with electron-withdrawing groups (e.g., nitro, cyano) to modulate reactivity.

- Cross-coupling reactions : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl moieties at the bromomethyl position.

- Rational design : Prioritize derivatives lacking literature data (e.g., 3-(2-bromophenyl)-4-substituted triazole-thiones) to address synthetic gaps .

Advanced: What experimental design strategies optimize the synthesis of bromomethyl-thiadiazole derivatives?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between NaOH concentration, reaction time, and solvent (DMF vs. THF).

- Flow chemistry : Continuous-flow systems improve reproducibility and scalability by minimizing exothermic side reactions .

Advanced: What mechanistic insights explain unexpected byproducts during alkylation of thiadiazole precursors?

Methodological Answer:

- Competing pathways : Base-catalyzed elimination (e.g., dehydrohalogenation) may form alkenes if the reaction temperature exceeds 60°C.

- Thiol oxidation : Thiol precursors (e.g., triazole-3-thiols) can oxidize to disulfides under aerobic conditions, reducing alkylation yields. Use inert atmospheres (N₂/Ar) and reducing agents (e.g., NaBH₄) to suppress oxidation .

Advanced: How should researchers address contradictions in reported bioactivity data for thiadiazole derivatives?

Methodological Answer:

- Meta-analysis : Compare bioassay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative).

- Structural validation : Re-synthesize disputed compounds and characterize them rigorously (e.g., via 2D NMR) to confirm structural integrity .

Advanced: What methodologies evaluate the pharmacological potential of bromomethyl-thiadiazole derivatives?

Methodological Answer:

- In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like angiotensin II receptors or bacterial enzymes.

- In vitro assays : Test cytotoxicity (MTT assay) and antimicrobial activity (microdilution method) against reference strains (e.g., S. aureus ATCC 25923).

- Metabolic stability : Assess hepatic microsomal half-life to prioritize derivatives with favorable pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.